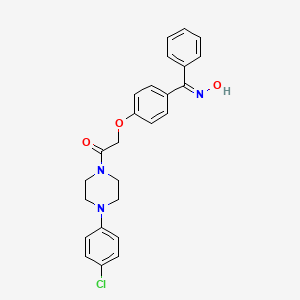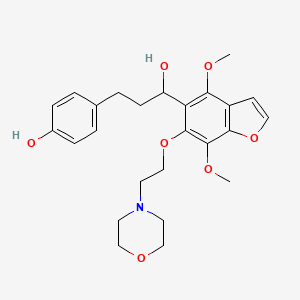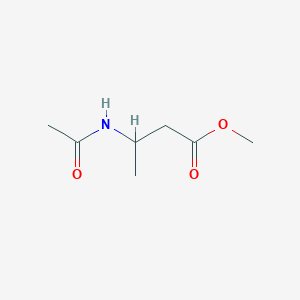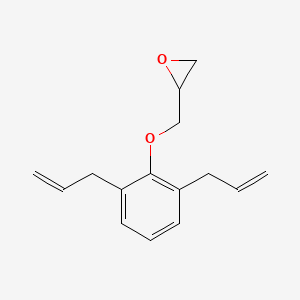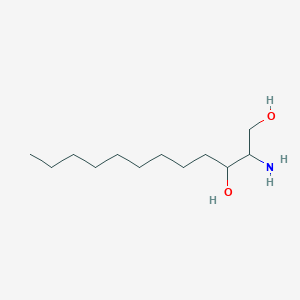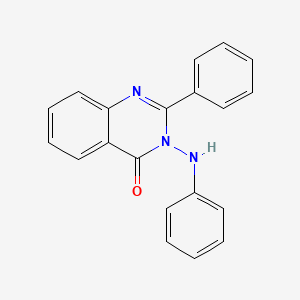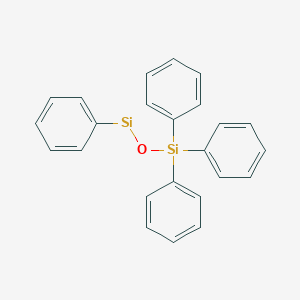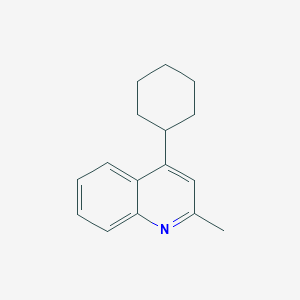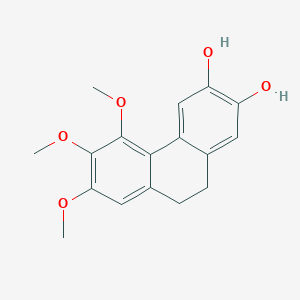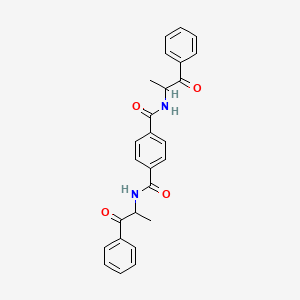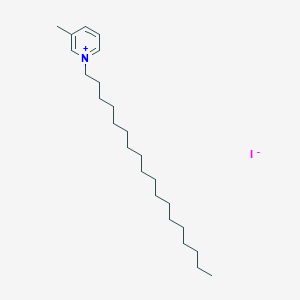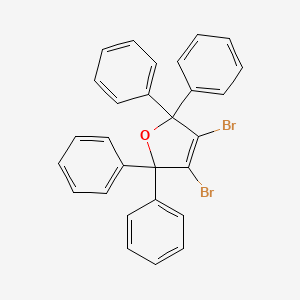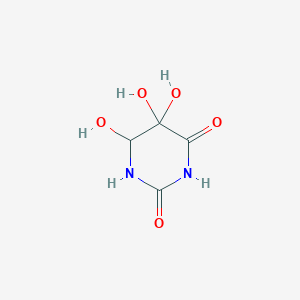
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反应分析
Types of Reactions
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce dihydropyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydroxyl groups and dihydropyrimidine ring structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyl groups present in 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione.
5,6-Dihydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains fewer hydroxyl groups.
5-Hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains only one hydroxyl group.
Uniqueness
The presence of three hydroxyl groups in this compound makes it unique compared to other dihydropyrimidine derivatives. These hydroxyl groups can significantly influence the compound’s chemical reactivity and biological activity.
属性
CAS 编号 |
51650-28-3 |
|---|---|
分子式 |
C4H6N2O5 |
分子量 |
162.10 g/mol |
IUPAC 名称 |
5,5,6-trihydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h1,7,10-11H,(H2,5,6,8,9) |
InChI 键 |
RVJREYFSYCXIFI-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(=O)NC(=O)N1)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


